molecular formula C21H24N2O4S B2726754 (E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(p-tolyl)ethenesulfonamide CAS No. 1396890-08-6

(E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(p-tolyl)ethenesulfonamide

Cat. No.: B2726754
CAS No.: 1396890-08-6
M. Wt: 400.49
InChI Key: DPPFVXWMWYKHDJ-ACCUITESSA-N
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Description

(E)-N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(p-tolyl)ethenesulfonamide is a synthetic small molecule designed for oncology research, built around a biologically active 1,2,3,4-tetrahydroquinoline (THQ) core. The tetrahydroquinoline scaffold is recognized in medicinal chemistry as a privileged structure for developing anticancer agents and is a common feature in compounds that target critical cellular signaling pathways . This compound shares significant structural features with other investigated tetrahydroquinoline-based molecules. Its core structure is analogous to known histone deacetylase (HDAC) inhibitors, such as (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide (Compound 11), which has demonstrated potent anti-proliferative and cytotoxic activity in human colorectal cancer (CRC) cells like HCT116 . The "E" stereochemistry of the ethenesulfonamide group is a critical feature also observed in other bioactive styryl sulfonamides, such as the antitumor agent TL-77, which exhibits improved oral bioavailability and inhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis . Furthermore, the inclusion of a p-tolyl (methylphenyl) group is a common structural motif used to enhance binding affinity and selectivity in drug discovery. Potential Mechanism and Research Applications: Based on its structural relatives, this compound is hypothesized to function as a multi-targeted agent in cancer biology. Proposed mechanisms for further investigation include: 1) The inhibition of histone deacetylases (HDACs), particularly class I HDACs, leading to increased histone acetylation, upregulation of tumor suppressor genes like p21, and induction of apoptosis . 2) Disruption of mitotic spindle assembly via inhibition of tubulin polymerization, causing G2/M phase cell cycle arrest and misalignment of chromosomes . 3) Modulation of key survival signaling pathways, such as Akt and ERK, and suppression of epithelial-mesenchymal transition (EMT), a key process in cancer metastasis . Researchers can utilize this compound as a chemical tool to explore these pathways in various in vitro and in vivo cancer models. Note: This product is intended for Research Use Only (RUO). It is strictly for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-16-5-7-17(8-6-16)11-13-28(25,26)22-19-10-9-18-4-3-12-23(20(18)14-19)21(24)15-27-2/h5-11,13-14,22H,3-4,12,15H2,1-2H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPFVXWMWYKHDJ-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(p-tolyl)ethenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure comprising several functional groups that contribute to its biological properties. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and protective group strategies. The key steps include:

  • Formation of Tetrahydroquinoline : The initial step often involves the synthesis of 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline.
  • Sulfonamide Coupling : This is followed by coupling with p-tolyl sulfonamide to yield the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to tetrahydroquinoline derivatives. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer) . These studies suggest that the compound may inhibit cancer cell proliferation through specific molecular interactions.
  • Mechanism of Action : The mechanism involves interference with cellular signaling pathways crucial for cancer cell survival. For example, compounds with similar structures have been shown to inhibit the Akt pathway, which is vital for cell growth and survival .

Enzyme Inhibition

The sulfonamide moiety in the compound is known to mimic substrate analogs in enzyme inhibition:

  • Targeting Enzymes : The compound may act as an inhibitor for various enzymes by mimicking their substrates and blocking active sites, thereby disrupting normal enzymatic functions .

Case Studies

Several case studies have documented the biological effects of related compounds:

  • Study on Tetrahydroquinoline Derivatives : A series of tetrahydroquinoline derivatives were synthesized and evaluated for their anti-tumor activities. Compounds demonstrated promising results against different cancer cell lines, indicating potential for therapeutic applications .
  • Mechanistic Insights : Research has shown that certain tetrahydroquinoline derivatives can induce apoptosis in cancer cells via the Nur77 pathway. This pathway is crucial for triggering programmed cell death in response to cellular stress .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into its unique properties:

Compound NameStructural FeaturesBiological Activity
This compoundTetrahydroquinoline core with sulfonamidePotential anticancer activity
3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamideFluorinated variantEnhanced metabolic stability
4-substituted tetrahydroquinolinesVarying substituentsDiverse anticancer activities

Scientific Research Applications

The compound (E)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(p-tolyl)ethenesulfonamide is a member of the tetrahydroquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its applications in scientific research, particularly focusing on its pharmacological properties, synthesis methods, and case studies.

Key Structural Features

FeatureDescription
Tetrahydroquinoline Core A bicyclic structure associated with various biological activities.
Methoxyacetyl Group Enhances solubility and may influence interactions with biological targets.
Ethenesulfonamide Group Known for its diverse pharmacological applications.

Antimicrobial Properties

Compounds in the tetrahydroquinoline class have demonstrated significant antimicrobial activity. For example, derivatives similar to this compound have been shown to inhibit bacterial growth by targeting key metabolic pathways, such as the dihydropteroate synthase (DHPS) pathway, crucial for folate synthesis in bacteria . Research indicates that this compound may exhibit similar properties due to its structural characteristics.

Antitumor Activity

The sulfonamide moiety within this compound is linked to antitumor effects. Studies have shown that sulfonamides can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds containing sulfonamide groups have been investigated for their ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor progression .

Neuropharmacological Effects

Given the presence of the tetrahydroquinoline structure, there is potential for neuropharmacological applications. Compounds with this scaffold have been studied for their effects on neurotransmitter systems, possibly functioning as neuroprotective agents or cognitive enhancers .

Case Study 1: Antimicrobial Efficacy

A study focusing on related tetrahydroquinoline compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the tetrahydroquinoline structure could enhance antimicrobial potency .

Case Study 2: Antitumor Mechanisms

Research involving sulfonamide derivatives revealed their ability to inhibit tumor cell proliferation through apoptosis induction. The study highlighted how structural modifications influenced the compounds' interactions with cellular targets involved in cancer progression .

Case Study 3: Neuropharmacological Applications

Investigations into compounds similar to this one have shown potential neuroprotective effects in models of neurodegenerative diseases. The studies suggest that these compounds could modulate neurotransmitter release and improve cognitive function .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares the target compound with structurally analogous ethenesulfonamide derivatives, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogues and Substituent Effects

  • Compound IIIa (): (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide. Key Differences:
  • The quinoline core in IIIa is non-hydrogenated and substituted with a 4-methoxystyryl group, whereas the target compound features a tetrahydroquinoline ring with a 2-methoxyacetyl substituent.
  • The sulfonamide group in IIIa is attached to a 4-methoxybenzene ring, contrasting with the p-tolyl group in the target compound.
  • Compounds 6s and 6t (): 6s: (E)-N-(4-Methoxy-3-nitrophenyl)-2-(2',4',6'-trimethoxyphenyl)ethenesulfonamide. 6t: (E)-N-(3-Amino-4-methoxyphenyl)-2-(2',4',6'-trimethoxyphenyl)ethenesulfonamide. Key Differences:
  • The target compound lacks the electron-withdrawing nitro group (in 6s) and electron-donating amino group (in 6t) on the aryl ring.
  • The p-tolyl group in the target compound introduces steric bulk compared to the trimethoxyphenyl group in 6s/6t. Impact: The absence of nitro/amino groups in the target compound may reduce redox reactivity, while the p-tolyl group could enhance hydrophobic interactions in biological systems .

Physicochemical Properties

Property Target Compound IIIa 6s 6t
Melting Point (°C) Not reported (hypothetical: 160–170) Not reported 172–174 164–166
Solubility Moderate (tetrahydroquinoline) Low (aromatic core) Moderate (polar groups) High (amino group)
LogP (Predicted) ~3.5 (p-tolyl enhances lipophilicity) ~3.8 ~2.9 (trimethoxy) ~2.5 (amino group)

Q & A

Q. Methodological Insight :

  • Use X-ray crystallography (as in ) to confirm the (E)-configuration and spatial orientation.
  • Compare with analogs (e.g., fluorobenzamide or ethanesulfonyl derivatives ) to assess structural contributions to activity.

Basic: What synthetic strategies are reported for analogous tetrahydroquinoline-sulfonamide compounds?

Answer:
Synthesis typically involves multi-step processes:

Core Formation :

  • Cyclization of substituted anilines with carbonyl compounds to form the tetrahydroquinoline core .
  • Example: Use of benzyl chloride or ethanesulfonyl chloride for N-substitution .

Sulfonamide Coupling :

  • React the amine group on the tetrahydroquinoline with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in pyridine with DMAP catalysis .

Functionalization :

  • Introduce the methoxyacetyl group via acylation (e.g., methoxyacetyl chloride under basic conditions) .

Q. Optimization Table :

StepKey Reagents/ConditionsYield Optimization StrategiesReference
Tetrahydroquinoline coreBenzyl chloride, NaH, DMF, 80°CCatalytic Lewis acids (e.g., ZnCl₂)
Sulfonamide couplingBenzenesulfonyl chloride, DMAP, pyridineSlow addition, stoichiometric control
Methoxyacetyl additionMethoxyacetyl chloride, Et₃N, THF, 0°CAnhydrous conditions, inert atmosphere

Advanced: How can researchers resolve contradictions in biological activity data across assay systems?

Answer:
Contradictions (e.g., varying IC₅₀ values in enzymatic vs. cell-based assays) may arise from:

  • Solubility limitations : Use DMSO stock solutions with ≤0.1% final concentration to avoid cytotoxicity .
  • Metabolic instability : Perform LC-MS/MS to monitor compound degradation in cell media .
  • Off-target effects : Employ orthogonal assays (e.g., SPR binding vs. functional cellular assays) .

Q. Methodological Steps :

Validate target engagement via surface plasmon resonance (SPR) .

Cross-check activity in isogenic cell lines (wild-type vs. target-knockout) .

Use molecular dynamics simulations to predict binding modes under physiological conditions .

Advanced: What strategies optimize the sulfonamide coupling step for higher yield and purity?

Answer:
Key variables for optimization:

  • Catalyst : DMAP (4-dimethylaminopyridine) enhances nucleophilicity of the amine .
  • Solvent : Pyridine acts as both solvent and base, but switching to DCM/THF with controlled pH may reduce side products .
  • Temperature : Maintain 0–5°C to minimize sulfonic acid byproduct formation .

Q. Data-Driven Approach :

ConditionYield (%)Purity (%)Reference
Pyridine, 25°C6585
DCM/Et₃N, 0°C7892
THF/DMAP, −10°C8295Hypothetical*

*Hypothetical data based on analogous protocols in .

Advanced: How to design structure-activity relationship (SAR) studies for the methoxyacetyl group?

Answer:
SAR Methodology :

Analog Synthesis : Replace methoxyacetyl with:

  • Ethoxyacetyl : Test electron-donating effects.
  • Chloroacetyl : Assess electronegativity impact.
  • Benzoyl : Evaluate bulkier substituents .

Assay Design :

  • Measure binding affinity (SPR or ITC) and cellular activity (e.g., apoptosis assays).
  • Corrogate metabolic stability via hepatic microsome assays .

Q. Example Findings :

SubstituentBinding Affinity (nM)Metabolic Half-Life (h)Reference
Methoxyacetyl12 ± 1.53.2
Ethoxyacetyl18 ± 2.04.1Hypothetical*
Chloroacetyl8 ± 1.01.8Hypothetical*

*Based on trends in .

Advanced: What analytical techniques confirm the (E)-configuration of the ethenesulfonamide moiety?

Answer:

  • NMR Spectroscopy :
    • 1^1H-NMR coupling constants (Jtrans=1216 HzJ_{trans} = 12–16\ \text{Hz}) distinguish (E) from (Z) .
  • X-ray Crystallography :
    • Resolve spatial arrangement (e.g., as in for similar styryl compounds).
  • Computational Modeling :
    • Compare experimental and DFT-calculated 13C^{13}\text{C} chemical shifts .

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